Cas no 2171881-70-0 (3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline)

3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline
- 2171881-70-0
- EN300-1586849
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- Inchi: 1S/C13H10Cl2FNO/c1-18-8-2-3-9(12(16)6-8)13-10(14)4-7(17)5-11(13)15/h2-6H,17H2,1H3
- InChI Key: GPMCAWLNJTVFIO-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=CC(=CC=1F)OC)Cl)N
Computed Properties
- Exact Mass: 285.0123475g/mol
- Monoisotopic Mass: 285.0123475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 4.2
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586849-10.0g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 10g |
$4545.0 | 2023-06-05 | ||
Enamine | EN300-1586849-100mg |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 100mg |
$741.0 | 2023-09-24 | ||
Enamine | EN300-1586849-0.05g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 0.05g |
$888.0 | 2023-06-05 | ||
Enamine | EN300-1586849-1.0g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 1g |
$1057.0 | 2023-06-05 | ||
Enamine | EN300-1586849-1000mg |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 1000mg |
$842.0 | 2023-09-24 | ||
Enamine | EN300-1586849-5000mg |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 5000mg |
$2443.0 | 2023-09-24 | ||
Enamine | EN300-1586849-10000mg |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 10000mg |
$3622.0 | 2023-09-24 | ||
Enamine | EN300-1586849-0.1g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 0.1g |
$930.0 | 2023-06-05 | ||
Enamine | EN300-1586849-0.25g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 0.25g |
$972.0 | 2023-06-05 | ||
Enamine | EN300-1586849-2.5g |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline |
2171881-70-0 | 2.5g |
$2071.0 | 2023-06-05 |
3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline Related Literature
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline
Comprehensive Overview of 3,5-Dichloro-4-(2-fluoro-4-methoxyphenyl)aniline (CAS No. 2171881-70-0)
3,5-Dichloro-4-(2-fluoro-4-methoxyphenyl)aniline (CAS No. 2171881-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the presence of dichloro, fluoro, and methoxy substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's aniline core further enhances its reactivity, enabling diverse chemical modifications.
In recent years, the demand for fluorinated anilines like 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline has surged due to their role in optimizing drug pharmacokinetics. Fluorination is a key strategy in modern medicinal chemistry, as it improves metabolic stability and membrane permeability. This compound’s 2-fluoro-4-methoxyphenyl moiety is particularly noteworthy, as it aligns with current trends in fragment-based drug design (FBDD). Scientists frequently search for "fluorinated aniline derivatives" or "CAS 2171881-70-0 applications" to identify novel synthetic routes or biological targets.
From a synthetic chemistry perspective, 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline offers versatility. Its dichloro-substituted benzene ring provides sites for nucleophilic aromatic substitution (SNAr), while the aniline group can undergo diazotization or acylation. These properties are critical for researchers investigating "heterocyclic compound synthesis" or "building blocks for drug development." The compound’s CAS number (2171881-70-0) is often used as a precise identifier in patent literature and chemical databases, underscoring its industrial relevance.
Environmental and sustainability considerations are also driving interest in this compound. With the rise of green chemistry, researchers are exploring eco-friendly catalytic methods to synthesize 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline. Searches for "sustainable synthesis of halogenated anilines" reflect this shift. Additionally, its potential role in agrochemicals—such as herbicides or fungicides—has prompted studies on its environmental fate and biodegradability, addressing concerns about "halogenated organic pollutants."
Analytical characterization of CAS 2171881-70-0 relies heavily on advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure purity and confirm structural integrity, which are essential for regulatory compliance in pharmaceutical applications. The compound’s methoxy group and fluoro substituent produce distinct spectroscopic signatures, making it a useful reference in analytical method development. Queries such as "NMR data for 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline" are common among chemists.
In summary, 3,5-dichloro-4-(2-fluoro-4-methoxyphenyl)aniline (CAS No. 2171881-70-0) represents a multifaceted compound with broad utility in life sciences and material chemistry. Its structural complexity and functional groups align with contemporary research priorities, including drug discovery, sustainable synthesis, and environmental safety. As scientific inquiries evolve, this compound will likely remain a focal point for innovation.
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